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Compound of Interest

Compound Name:
5-chloro-3H-spiro[isobenzofuran-

1,4'-piperidine]

Cat. No.: B168806 Get Quote

A Comparative Preclinical Guide to
Spiro[isobenzofuran-piperidine] Compounds
Disclaimer: This guide provides a comparative overview of preclinical research on

spiro[isobenzofuran-piperidine] compounds. A comprehensive search for meta-analyses of

clinical trials involving this class of compounds yielded no results, indicating a lack of extensive

clinical evaluation. The following information is based on published preclinical studies and is

intended for researchers, scientists, and drug development professionals.

The spiro[isobenzofuran-piperidine] scaffold is a versatile structural motif that has been

explored for a variety of therapeutic applications. This guide summarizes the key findings from

several preclinical studies, categorized by their potential therapeutic areas.

Central Nervous System (CNS) Agents
Derivatives of the spiro[isobenzofuran-piperidine] scaffold have been investigated for their

potential as CNS agents, particularly as antidepressants and neuroleptics.

Antidepressant Activity
Several studies have focused on the synthesis and evaluation of these compounds for their

antidepressant-like effects. A common preclinical model for antidepressant activity is the

inhibition of tetrabenazine-induced ptosis in mice.
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Table 1: Antitetrabenazine Activity of Selected Spiro[isobenzofuran-piperidine] Derivatives

Compound Modification
Antitetrabenazine
Activity (ED50,
mg/kg)

Reference

7a (HP 365)

1'-methyl-3-

phenylspiro[isobenzof

uran-1(3H),4'-

piperidine]

Not explicitly stated,

but served as a lead

compound.

[1]

9a (HP 505)
N-demethyl analogue

of 7a

Selected for further

studies due to

significant activity.

[1]

Hydroxylamine 6
N-heteroatom

derivative
1.4 [1]

Hydroxylamine 11
N-heteroatom

derivative
3.5 [1]

Hydroxylamine 12
N-heteroatom

derivative
4.7 [1]

Hydroxylamine 13
N-heteroatom

derivative
4.0 [1]

Experimental Protocols:

Tetrabenazine-Induced Ptosis Inhibition: This assay is a classic screening method for

potential antidepressant drugs. Tetrabenazine depletes monoamines (serotonin,

norepinephrine, and dopamine) in the brain, leading to a state of ptosis (eyelid drooping) in

rodents. Compounds that can antagonize this effect are considered to have potential

antidepressant activity. The general procedure involves administering the test compound to

mice, followed by an injection of tetrabenazine. The degree of ptosis is then scored at

specific time intervals. The ED50 value represents the dose of the compound that is effective

in protecting 50% of the animals from tetrabenazine-induced ptosis.[1]

Structure-Activity Relationship (SAR) Insights:
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The antitetrabenazine activity of these compounds is sensitive to modifications of the piperidine

nitrogen.

Piperidine Nitrogen Modification

3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]

Basic Nitrogen
(Optimal Activity)is essential

Large N-Substituents
(Reduced Activity)

leads to

N-Heteroatom
(e.g., Hydroxylamine)
(Significant Activity)

can be modified with

Click to download full resolution via product page

SAR for Antidepressant Activity

Diuretic and Antihypertensive Agents
Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been

shown to possess diuretic and antihypertensive properties.

Table 2: Diuretic and Antihypertensive Activity

Compound Modification Activity Species Reference

Benzenesulfena

mide 3

N-sulfur

derivative

Marked diuretic

and

antihypertensive

activity

Rats [2]
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Experimental Protocols:

Diuretic and Antihypertensive Screening in Rats: While the abstract does not provide a

detailed protocol, standard methods for evaluating diuretic activity in rats typically involve

measuring urine output and electrolyte excretion over a specific period after administration of

the test compound.[2] Antihypertensive activity is often assessed by measuring blood

pressure in hypertensive rat models (e.g., spontaneously hypertensive rats or DOCA-salt

hypertensive rats) before and after drug administration.[2]

Antileishmanial Agents
A series of novel spiro-piperidine derivatives, including those with a spiro[isobenzofuran-

piperidine]-like core, have demonstrated potent antileishmanial activity.

Table 3: In Vitro Antileishmanial Activity against Leishmania major

Compound
IC50 (µM) -
Promastigote

IC50 (µM) -
Amastigote

Reference

8a
Not specified, but

active
0.89 [3]

9a
Not specified, but

active
0.50 [3]

Miltefosine

(Reference)
Not specified 8.08 [3]

Experimental Protocols:

In Vitro Antileishmanial Activity Assay: The activity of the compounds was evaluated against

both the promastigote and amastigote forms of Leishmania major.[3]

Promastigote Assay: Promastigotes are cultured in vitro and incubated with various

concentrations of the test compounds. The inhibition of parasite growth is typically

determined by counting the number of viable parasites after a specific incubation period.
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Amastigote Assay: The intracellular amastigote form is the clinically relevant stage of the

parasite. This assay usually involves infecting macrophages with promastigotes, which

then transform into amastigotes. The infected cells are then treated with the test

compounds, and the number of intracellular amastigotes is quantified to determine the

IC50 value.[3]

Proposed Mechanism of Action:

The antileishmanial activity of these compounds is suggested to be through an antifolate

mechanism, targeting dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[3]

Spiro-piperidine
Derivative

Dihydrofolate Reductase
(DHFR)

inhibits

Pteridine Reductase 1
(PTR1)

inhibits

Folate Biosynthesis
Pathway

is essential for

Leishmania Parasite
Death

disruption leads to

Click to download full resolution via product page

Proposed Antileishmanial Mechanism

Sigma (σ) Receptor Ligands
The spiro[isobenzofuran-piperidine] scaffold is a key component of ligands developed as

fluorescent probes for studying sigma (σ) receptors, which are targets of interest for cancer and

neurodegenerative diseases.
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Table 4: Binding Affinity of a Fluorescent σ Receptor Ligand

Compound Target Kd (nM) Reference

Compound 19 σ₂ receptor
13.59 (in presence of

DTG)
[4]

Compound 19 σ₂ receptor
19.32 (in presence of

reference ligand 2)
[4]

Compound 29 σ₂ receptor
18.66 (in presence of

DTG)
[4]

Compound 29 σ₂ receptor
13.82 (in presence of

reference ligand 2)
[4]

Experimental Protocols:

Radioligand Binding Assays: These assays are used to determine the binding affinity of a

test compound for a specific receptor.[4] The general principle involves competing the

binding of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive

tag) with the unlabeled test compound. The concentration of the test compound that inhibits

50% of the binding of the radiolabeled ligand is the IC50 value, from which the inhibition

constant (Ki) and dissociation constant (Kd) can be calculated.[4]
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Compound Synthesis

Biological Evaluation
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Workflow for Developing Fluorescent Sigma Receptor Probes

Melanocortin Subtype-4 Receptor (MC4R) Agonists
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been utilized in the design of

potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a target for the

treatment of obesity.[5] While specific quantitative data is not available in the provided abstract,
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the research highlights the successful design, synthesis, and structure-activity relationship

studies of this class of compounds.[5]

Conclusion
The spiro[isobenzofuran-piperidine] scaffold represents a promising starting point for the

development of novel therapeutics for a range of diseases. The preclinical data summarized in

this guide highlight its potential in the areas of CNS disorders, cardiovascular diseases,

infectious diseases, and as molecular probes for important biological targets. Further research,

including more extensive preclinical evaluation and eventual clinical trials, will be necessary to

fully elucidate the therapeutic potential of this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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